molecular formula C21H21ClN4O2S B11198291 2-({6-[(2-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide

2-({6-[(2-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B11198291
M. Wt: 428.9 g/mol
InChI Key: UVADXIWCFKFACK-UHFFFAOYSA-N
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Description

2-[(6-{[(2-CHLOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]-N-(2-METHOXY-5-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of aminopyrimidines This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chlorophenylmethylamino group and a methoxy-methylphenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-{[(2-CHLOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]-N-(2-METHOXY-5-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chlorobenzylamine and a suitable aldehyde or ketone.

    Substitution Reactions:

    Thioether Formation: The sulfanyl group is introduced via a thioether formation reaction, typically using thiol reagents.

    Amide Bond Formation: The final step involves the formation of the amide bond between the pyrimidine derivative and the methoxy-methylphenylacetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-[(6-{[(2-CHLOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]-N-(2-METHOXY-5-METHYLPHENYL)ACETAMIDE has been explored for various scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways.

    Chemical Biology: It serves as a tool compound to probe biological mechanisms and validate drug targets.

    Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 2-[(6-{[(2-CHLOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]-N-(2-METHOXY-5-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Aminopyrimidines: Compounds with similar pyrimidine structures and amino substitutions.

    Thioethers: Compounds containing sulfanyl groups.

    Amides: Compounds with similar amide linkages.

Uniqueness

2-[(6-{[(2-CHLOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]-N-(2-METHOXY-5-METHYLPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H21ClN4O2S

Molecular Weight

428.9 g/mol

IUPAC Name

2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide

InChI

InChI=1S/C21H21ClN4O2S/c1-14-7-8-18(28-2)17(9-14)26-20(27)12-29-21-10-19(24-13-25-21)23-11-15-5-3-4-6-16(15)22/h3-10,13H,11-12H2,1-2H3,(H,26,27)(H,23,24,25)

InChI Key

UVADXIWCFKFACK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=NC(=C2)NCC3=CC=CC=C3Cl

Origin of Product

United States

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